Methyl 2,2,2-trichloroacetimidate
Overview
Description
Methyl 2,2,2-trichloroacetimidate is an organic compound with the chemical formula C4H5Cl3NO. It is a clear, colorless to pale yellow liquid that is soluble in various organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly in esterification and acylation reactions .
Mechanism of Action
Target of Action
Methyl 2,2,2-trichloroacetimidate is primarily used as a reagent in organic synthesis . It is mainly used for esterification and acylation reactions . The primary targets of this compound are therefore the molecules that undergo these reactions.
Mode of Action
The compound acts as a catalyst in esterification and acylation reactions . It interacts with its targets by facilitating the formation of esters and amides from carboxylic acids and amines respectively .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of various organic compounds. It is used as a starting material in the synthesis of novel bibenzimidazole oligomers and polymers . It is also employed as a reagent in the synthesis of 2,2’-bisbenzimidazole-5,5’-dicarboxylic acid .
Pharmacokinetics
It’s important to note that the compound should be handled with care due to its potential to cause skin and eye irritation .
Result of Action
The result of the action of this compound is the formation of new organic compounds. For example, it has been used to synthesize novel bibenzimidazole oligomers and polymers .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and humidity. It is recommended to store the compound at a temperature of 2-8°C . It should also be kept away from moisture, heat sources, oxidizing agents, and acidic substances .
Preparation Methods
Methyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of 2,2,2-trichloroacetonitrile with methanol. The reaction typically involves the following steps:
- 2,2,2-trichloroacetonitrile is added to a reaction vessel.
- Methanol is gradually added to the vessel while heating.
- The reaction mixture is stirred until the reaction is complete.
- The solvent is removed to obtain the final product .
Chemical Reactions Analysis
Methyl 2,2,2-trichloroacetimidate undergoes various chemical reactions, including:
Esterification: It acts as a catalyst in esterification reactions, where it helps in the formation of esters from carboxylic acids and alcohols.
Acylation: It is used in acylation reactions to introduce acyl groups into organic molecules.
Substitution: It can undergo substitution reactions where the trichloroacetimidate group is replaced by other functional groups.
Common reagents used in these reactions include carboxylic acids, alcohols, and acyl chlorides. The major products formed from these reactions are esters, acylated compounds, and substituted derivatives .
Scientific Research Applications
Methyl 2,2,2-trichloroacetimidate has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of novel bibenzimidazole oligomers and polymers.
Biology: It is used in the preparation of amino acid ester compounds and antibiotics.
Medicine: It is involved in the synthesis of various pharmaceutical intermediates.
Industry: It is used as a catalyst in industrial esterification and acylation processes.
Comparison with Similar Compounds
Methyl 2,2,2-trichloroacetimidate can be compared with other similar compounds such as:
Benzyl 2,2,2-trichloroacetimidate: Used in similar esterification and acylation reactions.
tert-Butyl 2,2,2-trichloroacetimidate: Also used as a reagent in organic synthesis.
Trichloroacetonitrile: A precursor in the synthesis of this compound.
This compound is unique due to its specific reactivity and efficiency as a catalyst in esterification and acylation reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
methyl 2,2,2-trichloroethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NO/c1-8-2(7)3(4,5)6/h7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBINJLTBZWRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236770 | |
Record name | Ethanimidic acid, 2,2,2-trichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501236770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2533-69-9 | |
Record name | Ethanimidic acid, 2,2,2-trichloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2533-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,2,2-trichloroacetimidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002533699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2533-69-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanimidic acid, 2,2,2-trichloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501236770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2,2,2-trichloroacetimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 2,2,2-trichloroacetimidate facilitate the synthesis of bibenzimidazole oligomers and polymers? []
A1: this compound enables a simple and mild condensation reaction with bibenzimidazole units. [] This reaction offers a straightforward route to synthesize dimer, trimer, tetramer, and even polymeric structures of bibenzimidazole. [] This is particularly relevant as these oligomers and polymers are being investigated as potential conjugated chelating ligands for metallopolymer studies. []
Q2: Can you elaborate on the use of this compound in synthesizing substituted coumarin derivatives? []
A2: this compound plays a crucial role in introducing a vinyl group at the 4-position of coumarin derivatives. [] This is achieved through a palladium-catalyzed Suzuki cross-coupling reaction, where this compound acts as a coupling partner with a 4-chlorocoumarin derivative. [] The resulting vinyl-substituted coumarins are particularly interesting due to their potential biological activities and applications in materials science. []
Q3: What makes this compound a preferred reagent for the regioselective N1-methylation of 1H-tetrazoles? []
A3: this compound demonstrates excellent regioselectivity in the methylation of 1H-tetrazoles, specifically targeting the N1 nitrogen. [] This selectivity is highly valuable in medicinal chemistry and drug discovery, as it allows for the precise synthesis of N1-methylated tetrazoles, which often exhibit distinct biological profiles compared to their other regioisomers. [] The reaction proceeds under mild conditions, making it compatible with a wide range of functional groups and further contributing to its utility in synthesizing diverse tetrazole derivatives. []
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